molecular formula C17H14N2O2S B2524577 (E)-3-(furan-2-yl)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)acrylamide CAS No. 2035022-94-5

(E)-3-(furan-2-yl)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)acrylamide

Cat. No.: B2524577
CAS No.: 2035022-94-5
M. Wt: 310.37
InChI Key: ZEICXFHEFYPNOA-ONEGZZNKSA-N
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Description

(E)-3-(furan-2-yl)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)acrylamide is an organic compound that features a furan ring, a thiophene ring, and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(furan-2-yl)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)acrylamide typically involves the following steps:

    Formation of the acrylamide backbone: This can be achieved through the reaction of furan-2-carbaldehyde with an appropriate amine under basic conditions to form the corresponding imine, followed by reduction to yield the amine. The amine is then reacted with acryloyl chloride to form the acrylamide.

    Introduction of the pyridine and thiophene rings: The pyridine and thiophene rings can be introduced through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, between a halogenated pyridine and a thiophene boronic acid derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

(E)-3-(furan-2-yl)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)acrylamide can undergo various types of chemical reactions, including:

    Oxidation: The furan and thiophene rings can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: The acrylamide group can be reduced to form the corresponding amine.

    Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Nitrated or halogenated derivatives.

Scientific Research Applications

(E)-3-(furan-2-yl)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)acrylamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound can be used in the synthesis of organic semiconductors or conductive polymers.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of (E)-3-(furan-2-yl)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)acrylamide depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would vary based on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

    (E)-3-(furan-2-yl)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)acrylamide: can be compared with other heterocyclic compounds such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of heterocyclic rings, which can impart unique electronic and steric properties. This makes it a valuable compound for the development of new materials and pharmaceuticals.

Properties

IUPAC Name

(E)-3-(furan-2-yl)-N-[(2-thiophen-3-ylpyridin-4-yl)methyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O2S/c20-17(4-3-15-2-1-8-21-15)19-11-13-5-7-18-16(10-13)14-6-9-22-12-14/h1-10,12H,11H2,(H,19,20)/b4-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEICXFHEFYPNOA-ONEGZZNKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C=CC(=O)NCC2=CC(=NC=C2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=COC(=C1)/C=C/C(=O)NCC2=CC(=NC=C2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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